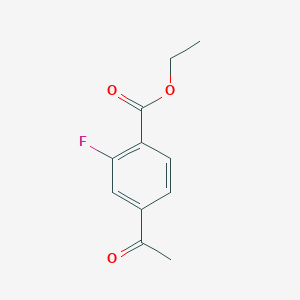

Ethyl 4-acetyl-2-fluorobenzoate

Description

Ethyl 4-acetyl-2-fluorobenzoate (CAS: 2385144-04-5) is a fluorinated aromatic ester with the molecular formula C₁₁H₁₁FO₃. It features an acetyl group at the para position and a fluorine atom at the ortho position relative to the ester moiety. This compound is typically available in 95% purity and is supplied in solvents such as ethanol or acetonitrile at quantities ranging from 100 mg to 1 g . Its structure combines the electron-withdrawing effects of fluorine and the acetyl group, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and imaging agents.

Properties

IUPAC Name |

ethyl 4-acetyl-2-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO3/c1-3-15-11(14)9-5-4-8(7(2)13)6-10(9)12/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWNFOSJRIZHKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)C(=O)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-acetyl-2-fluorobenzoate is a chemical compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, structure-activity relationships, and various biological evaluations, highlighting significant findings from recent studies.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the acetylation of 2-fluorobenzoic acid followed by esterification with ethanol. The structure of this compound features a fluorine atom at the ortho position relative to the acetyl group, which is critical for its biological activity.

Table 1: Synthesis Pathway

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Acetylation | Acetic anhydride, base | 85 |

| 2 | Esterification | Ethanol, acid catalyst | 90 |

The SAR studies indicate that modifications in the fluorine position and the acetyl group can significantly affect the compound's biological properties. For instance, substituents at different positions on the aromatic ring can enhance or diminish receptor binding affinity and selectivity.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. In vitro assays using various cancer cell lines showed that this compound can induce apoptosis and inhibit cell proliferation.

Case Study: In Vitro Evaluation

In a study published in the Journal of Medicinal Chemistry, this compound was tested against prostate cancer cell lines (LNCaP). The compound showed an IC50 value of approximately 25 µM, indicating moderate potency against these cells. The mechanism was attributed to the inhibition of androgen receptor signaling pathways, which are crucial in prostate cancer progression .

Table 2: Biological Assays Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| LNCaP | 25 | Inhibition of androgen receptor signaling |

| MCF-7 | 30 | Induction of apoptosis |

| A549 | 20 | Cell cycle arrest |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies indicated that it possesses antibacterial activity against various strains of Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Evaluation

A study conducted by researchers at Stanford University assessed the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 15 µg/mL for S. aureus and 20 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent .

Comparison with Similar Compounds

Table 1: Key Structural Analogs of Ethyl 4-acetyl-2-fluorobenzoate

| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Purity | Key Applications |

|---|---|---|---|---|---|

| Mthis compound | Not specified | C₁₀H₉FO₃ | Methyl ester, acetyl, fluorine | 95% | Discontinued; research applications |

| Ethyl 4-[(2-fluorobenzoyl)amino]benzoate | 1260644-01-6 | C₁₆H₁₄FNO₃ | Ethyl ester, benzamido, fluorine | 95% | Drug discovery, kinase inhibitors |

| Ethyl 4-(4-aminophenyl)-2-fluorobenzoate, HCl | 1223882-40-3 | C₁₅H₁₅ClFNO₂ | Ethyl ester, amino, fluorine | 95% | Anticancer agent development |

| 2-(4-Ethylphenyl)-2-oxoethyl 4-fluorobenzoate | 524042-93-1 | C₁₇H₁₅FO₃ | Ethylphenyl ketone, fluorine | Not specified | Polymer and material science |

Key Observations:

Substituent Effects: Methyl vs. Ethyl Esters: Mthis compound () shares the acetyl and fluorine substituents but uses a methyl ester. Amino vs. Acetyl Groups: Ethyl 4-(4-aminophenyl)-2-fluorobenzoate () replaces the acetyl group with an amino-phenyl moiety. This substitution enhances its utility in targeting cancer cells, as amino groups facilitate interactions with biological receptors .

Synthetic Yields: this compound derivatives can achieve yields up to 71% under optimized multicomponent reactions (). Mthis compound synthesis yields are lower (62.4% in one route, 27.0% in another), highlighting the ethyl ester's synthetic efficiency ().

Physicochemical Properties: The fluorine atom at the ortho position increases the compound’s electronegativity and resistance to metabolic degradation compared to non-fluorinated analogs. The ethyl ester group enhances lipophilicity compared to methyl esters, improving membrane permeability in drug candidates .

Table 2: Reactivity and Application Comparison

Key Findings:

- Imaging Agents : Fluorinated benzoates, including this compound derivatives, are precursors for ¹⁸F-labeled proteins used in positron emission tomography (PET). The fluorine atom enables covalent attachment to biomolecules without altering their binding affinity (e.g., tumor uptake of ¹⁸F-labeled antibodies reached 18.7% injected dose/g in mice) .

- Pharmaceutical Synthesis: The acetyl group in this compound serves as a handle for further functionalization, such as forming hydrazones or undergoing Claisen-Schmidt condensations. This contrasts with amino-substituted analogs, which are tailored for targeted therapies .

Challenges and Limitations

- Synthetic Complexity : Introducing fluorine at the ortho position requires precise control to avoid side reactions, as seen in the multi-step synthesis of related compounds (e.g., 48% yield for a trifluoroacetate derivative) .

- Biological Compatibility : While ethyl esters improve lipophilicity, they may also increase off-target binding compared to hydrophilic analogs like sulfonamides (e.g., 4-Bromo-N-(2,4,5-trifluorophenyl)benzenesulfonamide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.